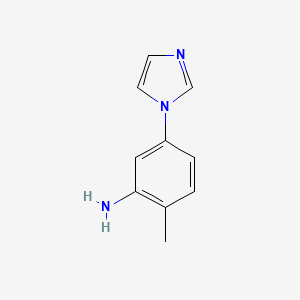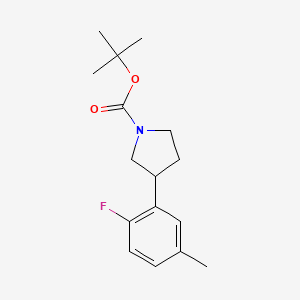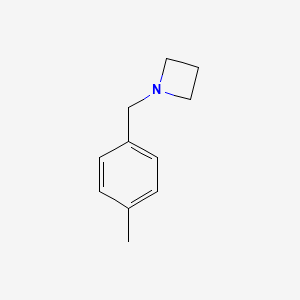![molecular formula C14H16N2 B15332859 2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)
2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine is an organic compound belonging to the biphenyl class of chemicals It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2 and 2’ positions and two amino groups attached to the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine typically involves the reduction of nitro compounds followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the biphenyl structure.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc powder, iron powder, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .
Aplicaciones Científicas De Investigación
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine
- 2,2’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine
Uniqueness
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(3-amino-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,15-16H2,1-2H3 |
Clave InChI |
USZDIDKMNBWRLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B15332795.png)
![[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B15332796.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)

![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)


![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)

![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)


